4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-321852 is a small-molecule inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a crucial role in cell cycle progression and DNA repair. This compound has shown significant potential in enhancing the cytotoxic effects of chemotherapeutic drugs, particularly gemcitabine, in various cancer cell lines, including pancreatic and colorectal cancer cells .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PD-321852 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. The industrial production methods for PD-321852 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
PD-321852 primarily undergoes reactions typical of small-molecule inhibitors, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents for these reactions include halides and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Hydrolysis Reactions: These reactions involve the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PD-321852 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: PD-321852 is used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle progression and DNA repair mechanisms.
Biology: The compound is used to investigate the cellular responses to DNA damage and the role of checkpoint kinase 1 in maintaining genomic stability.
Medicine: PD-321852 has shown promise in enhancing the efficacy of chemotherapeutic drugs, particularly gemcitabine, in treating various cancers. .
Wirkmechanismus
PD-321852 exerts its effects by inhibiting checkpoint kinase 1, a key regulator of cell cycle progression and DNA repair. By inhibiting checkpoint kinase 1, PD-321852 disrupts the cell cycle, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in combination with chemotherapeutic drugs like gemcitabine, which induce DNA damage. The inhibition of checkpoint kinase 1 by PD-321852 enhances the cytotoxic effects of these drugs, leading to increased cancer cell death .
Vergleich Mit ähnlichen Verbindungen
PD-321852 is unique in its potent inhibition of checkpoint kinase 1 and its ability to enhance the effects of chemotherapeutic drugs. Similar compounds include:
UCN-01: Another checkpoint kinase 1 inhibitor that has been studied for its potential to enhance the effects of chemotherapy.
EXEL-9844: A small-molecule inhibitor of checkpoint kinase 1 that has been investigated for its potential in cancer therapy.
PD-321852 stands out due to its high potency and effectiveness in combination with gemcitabine, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C24H19Cl2N3O3 |
---|---|
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
4-(2,6-dichlorophenyl)-9-hydroxy-6-[3-(methylamino)propyl]pyrrolo[3,4-c]carbazole-1,3-dione |
InChI |
InChI=1S/C24H19Cl2N3O3/c1-27-8-3-9-29-17-7-6-12(30)10-13(17)20-18(29)11-14(19-15(25)4-2-5-16(19)26)21-22(20)24(32)28-23(21)31/h2,4-7,10-11,27,30H,3,8-9H2,1H3,(H,28,31,32) |
InChI-Schlüssel |
WEIYKGMSZPBORY-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl |
Kanonische SMILES |
CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
Soluble in DMSO |
Lagerung |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyme |
PD321852; PD0321852; PD321852. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.